molecular formula C11H8BrNO B2625013 3-Bromo-1-phenylpyridin-2(1H)-one CAS No. 120491-70-5

3-Bromo-1-phenylpyridin-2(1H)-one

Cat. No. B2625013
CAS RN: 120491-70-5
M. Wt: 250.095
InChI Key: PVYQNJWYPVUSGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Bromo-1-phenylpyridin-2(1H)-one” is likely a brominated heterocyclic compound. It contains a pyridinone ring, which is a type of pyridine derivative that has a carbonyl (C=O) group. The “3-Bromo” indicates that a bromine atom is attached to the third carbon of the pyridinone ring, and the “1-phenyl” suggests a phenyl group (a ring of 6 carbon atoms, akin to benzene) is attached to the first carbon .


Molecular Structure Analysis

The molecule likely has a planar structure due to the conjugated system of the pyridinone and phenyl rings. The bromine atom might add some steric hindrance and could influence the compound’s reactivity .


Chemical Reactions Analysis

As a brominated aromatic compound, it might undergo various substitution reactions. The carbonyl group could also make it a participant in nucleophilic addition reactions .

Future Directions

The future directions for this compound would depend on its potential applications. If it shows promising biological activity, it could be further studied for potential medicinal uses .

properties

IUPAC Name

3-bromo-1-phenylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO/c12-10-7-4-8-13(11(10)14)9-5-2-1-3-6-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVYQNJWYPVUSGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CC=C(C2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1-phenylpyridin-2(1H)-one

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